molecular formula C8H7F2NO4S B1422337 Methyl 2,6-difluoro-3-sulfamoylbenzoate CAS No. 1343580-91-5

Methyl 2,6-difluoro-3-sulfamoylbenzoate

Cat. No.: B1422337
CAS No.: 1343580-91-5
M. Wt: 251.21 g/mol
InChI Key: BHEQMRIVQKKAGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-difluoro-3-sulfamoylbenzoate typically involves the esterification of 2,6-difluoro-3-sulfamoylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoro-3-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2,6-difluoro-3-sulfamoylbenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2,6-difluoro-3-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The sulfamoyl group can form hydrogen bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-difluoro-3-nitrobenzoate
  • Methyl 2,6-difluoro-3-aminobenzoate
  • Methyl 2,6-difluoro-3-hydroxybenzoate

Uniqueness

Methyl 2,6-difluoro-3-sulfamoylbenzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity compared to other similar compounds, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

methyl 2,6-difluoro-3-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO4S/c1-15-8(12)6-4(9)2-3-5(7(6)10)16(11,13)14/h2-3H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEQMRIVQKKAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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